molecular formula C18H17FN2O3S B2909548 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 864976-37-4

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Cat. No.: B2909548
CAS No.: 864976-37-4
M. Wt: 360.4
InChI Key: QAZXTJCBHGWEIP-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide features a benzothiazole core substituted at position 6 with fluorine and at position 3 with a 2-methoxyethyl group. The (Z)-configuration denotes the spatial arrangement of substituents around the imine bond. The 4-methoxybenzamide moiety is conjugated to the thiazole ring, contributing to its electronic and steric profile.

Properties

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-23-10-9-21-15-8-5-13(19)11-16(15)25-18(21)20-17(22)12-3-6-14(24-2)7-4-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZXTJCBHGWEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure with a benzo[d]thiazole moiety and a benzamide functional group, both of which contribute to its unique pharmacological properties. The presence of a fluorine atom and a methoxyethyl substituent enhances its chemical characteristics, making it a candidate for further investigation in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoro-3-(2-methoxyethyl)benzo[d]thiazole-2-amine with appropriate acylating agents, such as pivaloyl chloride, under basic conditions. Techniques such as microwave-assisted synthesis can optimize yield and purity, allowing for efficient production of this compound .

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of the benzo[d]thiazole class have shown selective activity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent antiproliferative effects . The mechanism of action may involve the inhibition of specific enzymes responsible for cancer cell proliferation or modulation of signaling pathways associated with tumor growth .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have revealed varying degrees of activity against bacterial pathogens, particularly Gram-positive strains . The fluorinated and methoxyethyl groups may enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with microbial targets .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Similar derivatives have been shown to influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in modulating inflammatory responses .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. Computational studies using molecular docking techniques have predicted binding affinities with various enzymes and receptors, providing insights into its mechanism of action . The unique combination of electron-withdrawing fluorine and electron-donating methoxy groups allows for diverse interactions that may enhance therapeutic efficacy.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of similar benzo[d]thiazole derivatives on MCF-7 breast cancer cells, reporting IC50 values ranging from 1.2 µM to 5.3 µM, indicating significant antiproliferative potential .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited moderate antimicrobial activity against E. faecalis and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Benzothiazole Core

Key Comparisons:

  • Target Compound: 6-Fluoro and 3-(2-methoxyethyl) substituents. The 3-(2-methoxyethyl) substituent increases hydrophilicity compared to alkyl or aryl groups.
  • EP3348550 Patent Derivatives (e.g., N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide):

    • 6-Trifluoromethyl substituent provides strong electron-withdrawing and lipophilic properties.
    • 4-Methoxyphenylacetamide vs. 4-Methoxybenzamide : The acetamide linker in the patent compound may alter conformational flexibility compared to the direct benzamide linkage in the target compound .
  • Aamer Saeed’s Dihydrothiazole Derivative (C24H20N2O2S): Features a 3-(2-methoxyphenyl) and 4-phenyl substitution on a dihydrothiazole ring.
Table 1: Substituent Comparison
Compound Benzothiazole Substituents Amide Group Notable Properties
Target Compound 6-F, 3-(2-methoxyethyl) 4-Methoxybenzamide Enhanced hydrophilicity, Z-configuration
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide 6-CF3 4-Methoxyphenylacetamide High lipophilicity, rigid acetamide linker
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 3-(2-Methoxyphenyl), 4-phenyl 4-Methylbenzamide Reduced solubility, steric bulk

Tautomerism and Spectral Features

  • Target Compound : Likely exists in the thione tautomeric form (similar to ’s 1,2,4-triazole derivatives), as indicated by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in IR spectra .
  • Triazole-Thione Analogues : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9]) exhibit νC=S at 1247–1255 cm⁻¹, aligning with the target’s expected spectral behavior .
  • Aamer Saeed’s Compound : IR shows C=O at ~1605 cm⁻¹, contrasting with the target’s 4-methoxybenzamide (expected C=O ~1660–1680 cm⁻¹) .
Table 2: Spectral Data Comparison
Compound IR νC=O (cm⁻¹) IR νC=S (cm⁻¹) 1H-NMR Features
Target Compound ~1660–1680 ~1247–1255 Methoxy signals at δ3.8–4.1
Triazole-Thione [7–9] Absent 1247–1255 NH signals at δ7.3–8.1
Aamer Saeed’s Dihydrothiazole 1605 N/A Methyl signals at δ2.4–2.6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.